molecular formula C12H16OS B13638005 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13638005
M. Wt: 208.32 g/mol
InChI Key: JEURKJKRRYZIPD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and an ethylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethyl mercaptan.

    Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde undergoes a nucleophilic addition reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then oxidized to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as oxidative stress or signal transduction pathways.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(3,4-Dimethylphenyl)ethan-1-one
    • 1-(3,4-Dimethylphenyl)-2-(methylthio)ethan-1-one
    • 1-(3,4-Dimethylphenyl)-2-(propylthio)ethan-1-one
  • Uniqueness: : The presence of the ethylthio group in this compound imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C12H16OS/c1-4-14-8-12(13)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3

InChI Key

JEURKJKRRYZIPD-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

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